![molecular formula C10H12ClN3O2 B1388301 [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride CAS No. 208118-16-5](/img/structure/B1388301.png)
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride
Overview
Description
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various pharmacological applications .
Preparation Methods
Chemical Reactions Analysis
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows it to enhance drug efficacy by acting on specific biological targets. Research indicates that derivatives of benzimidazole, including this compound, exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Biochemical Research
In biochemical studies, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride is utilized to investigate enzyme activity and protein interactions. This compound aids in elucidating cellular mechanisms and identifying potential therapeutic targets. Its role in modulating enzyme activity can lead to insights into various biochemical pathways, making it valuable for drug discovery and development .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of agrochemicals such as herbicides and fungicides. Its effectiveness in controlling plant diseases contributes to sustainable farming practices by reducing the reliance on traditional chemical agents . The ability to synthesize effective agrochemicals from this compound enhances crop yield and promotes environmental sustainability.
Material Science
In material science, this compound is incorporated into novel materials, including polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications . The unique properties of the benzimidazole structure allow for the development of advanced materials with tailored functionalities.
Analytical Chemistry
This compound is also employed in analytical chemistry for techniques such as chromatography and spectroscopy. It aids in the detection and quantification of complex mixtures, providing essential data for research and quality control processes . Its role in analytical methods enhances the accuracy and reliability of chemical analyses.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing new benzimidazole derivatives demonstrated that certain compounds derived from this compound exhibited notable antibacterial properties. The minimum inhibitory concentration (MIC) was determined against selected bacterial strains, showcasing its potential as a therapeutic agent .
Case Study 2: Neurological Disorders
Research exploring the efficacy of benzimidazole derivatives for treating neurological disorders highlighted the compound's ability to enhance drug delivery systems. The findings suggest that incorporating this compound into pharmaceutical formulations can improve therapeutic outcomes in neurological treatments .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; exhibits antimicrobial properties |
Biochemical Research | Investigates enzyme activity; aids in identifying therapeutic targets |
Agricultural Chemistry | Develops effective herbicides and fungicides; promotes sustainable farming practices |
Material Science | Forms novel materials with enhanced chemical resistance; suitable for industrial applications |
Analytical Chemistry | Used in chromatography and spectroscopy for accurate detection of complex mixtures |
Mechanism of Action
The mechanism of action of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exert various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Biological Activity
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent studies and findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₀N₂O₂·HCl
- Molecular Weight : 202.65 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with benzimidazole moieties exhibit potent activity against various bacterial strains.
Compound | Microbial Strain | MIC (µM) | Activity |
---|---|---|---|
Compound A | Staphylococcus aureus | 6.25 | Moderate |
Compound B | E. coli | 12.5 | High |
Compound C | Pseudomonas aeruginosa | 25 | Low |
The study conducted by Youssif et al. demonstrated that certain benzimidazole derivatives exhibited antibacterial activity ranging from 35% to 80% compared to standard drugs like Ciprofloxacin .
Anticancer Activity
Benzimidazole derivatives have also been evaluated for their anticancer potential. In vitro studies showed that some derivatives possess significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound D | HCT116 (Colorectal) | 4.53 | High |
Compound E | MCF-7 (Breast) | 5.85 | Moderate |
Compound F | HeLa (Cervical) | 9.99 | Low |
The anticancer screening results indicated that compounds derived from benzimidazole showed IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .
Anti-inflammatory Activity
Studies have also explored the anti-inflammatory properties of this compound. It has been suggested that benzimidazole derivatives inhibit key enzymes involved in inflammatory processes, such as microsomal prostaglandin E2 synthase 1 (mPGES-1), making them promising candidates for treating inflammatory diseases .
Case Studies
A notable case study involved the administration of a derivative of this compound in animal models to evaluate its efficacy against parasitic infections. The results showed a significant reduction in microfilaremia levels, indicating potent antifilarial activity .
Q & A
Q. Basic Synthesis and Reaction Optimization
Q: What are the established synthetic routes for [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride, and how are reaction conditions optimized? A: The compound is synthesized via a modified Phillips reaction , involving condensation of o-phenylenediamine derivatives with glycine or chloroacetic acid derivatives. Key steps include:
- Step 1 : React o-phenylenediamine with chloroacetic acid under acidic conditions (HCl) to form the benzimidazole core via cyclization .
- Step 2 : Introduce the amino-acetic acid moiety via nucleophilic substitution or amidation. For example, reacting 2-chloromethylbenzimidazole with glycine in a basic medium (e.g., KOH/EtOH) followed by HCl neutralization .
- Optimization : Temperature (70–90°C) and pH control (pH 4–6) are critical to minimize side products like N-alkylated byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1) is recommended .
Q. Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound? A:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H), and 2500–2700 cm⁻¹ (HCl salt) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight. For example, a calculated m/z of 265.1 matches the hydrochloride adduct .
Q. Biological Activity and Target Engagement
Q: How does this compound interact with biological targets such as GPCRs or enzymes, and what assays validate its activity? A:
- GPCR Modulation : The benzimidazole moiety acts as a scaffold for allosteric modulation. For example, similar compounds bind to adenosine A₂A receptors, validated via cAMP accumulation assays in HEK293 cells .
- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs) is tested using fluorogenic substrate assays (e.g., Boc-Lys(Ac)-AMC cleavage monitored at λₑₓ 380 nm/λₑₘ 460 nm) .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., MCF-7) .
Q. Advanced Challenge: Impurity Profiling
Q: What are the common synthetic impurities, and how are they identified and quantified? A:
- Major Impurities :
- Mitigation : Adjust reaction stoichiometry (1:1.2 molar ratio of benzimidazole precursor to glycine derivative) and use anhydrous conditions to prevent hydrolysis .
Q. Stability and Storage Considerations
Q: What are the optimal storage conditions to ensure long-term stability? A:
- Solid Form : Store at -20°C in airtight, light-protected containers with desiccants (silica gel). Hydrochloride salts are hygroscopic; avoid humidity >40% .
- Solution Stability : In aqueous buffers (pH 5–6), stable for ≤72 hours at 4°C. For long-term storage, lyophilize and reconstitute fresh .
Q. Advanced Structural Analysis via X-ray Crystallography
Q: How is X-ray crystallography employed to resolve the compound’s crystal structure and intermolecular interactions? A:
- Crystallization : Diffuse 10 mg/mL solution in ethanol/water (1:1) at 4°C to obtain single crystals .
- Key Findings :
Q. Computational Modeling for Activity Prediction
Q: How can molecular docking or MD simulations predict this compound’s binding modes? A:
- Docking (AutoDock Vina) : Use GPCR homology models (e.g., β₂-adrenergic receptor) to simulate ligand-receptor interactions. Key residues: Asp113 (salt bridge with NH group), Tyr308 (π-stacking with benzimidazole) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-10(15)6-11-5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,11H,5-6H2,(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWXPOQQQSTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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